o-Xylylenebis(triphenylphosphonium bromide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Xylylenebis(triphenylphosphonium bromide) is a versatile organophosphorus compound consisting of an o-xylylene group linked to two triphenylphosphonium bromide groups. It has a molecular formula of C44H38Br2P2 and a molecular weight of 788.53 g/mol . This compound is widely used in various fields such as organic synthesis, materials science, and biochemistry due to its unique properties .
Mechanism of Action
Target of Action
o-Xylylenebis(triphenylphosphonium bromide), also known as (1,2-Phenylenebis(methylene))bis(triphenylphosphonium) bromide, is an organophosphorus compound . It is a versatile chemical compound that finds widespread applications in diverse fields such as organic synthesis, materials science, and biochemistry . The compound’s primary targets are the molecules involved in these processes, where it acts as a catalyst, a reagent in redox reactions, and an initiator in polymerization reactions .
Mode of Action
The compound is believed to function as a Lewis acid, facilitating the formation of covalent bonds between molecules . Furthermore, o-Xylylenebis(triphenylphosphonium bromide) is thought to act as an electron transfer agent, aiding in the transfer of electrons between molecules .
Biochemical Pathways
Its role as a catalyst in organic synthesis, a reagent in redox reactions, and an initiator in polymerization reactions suggests that it may influence a broad range of biochemical pathways .
Result of Action
The molecular and cellular effects of o-Xylylenebis(triphenylphosphonium bromide)'s action are largely dependent on its role in the specific reaction or process. For instance, as a catalyst in organic synthesis, it can accelerate the rate of the reaction and increase the yield of the product . As a reagent in redox reactions, it can facilitate the transfer of electrons, leading to changes in the oxidation state of the molecules involved .
Preparation Methods
Synthetic Routes and Reaction Conditions
o-Xylylenebis(triphenylphosphonium bromide) can be synthesized through the reaction of o-xylylene dibromide with triphenylphosphine. The reaction typically takes place in an organic solvent such as dichloromethane or toluene under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of o-xylylenebis(triphenylphosphonium bromide) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
o-Xylylenebis(triphenylphosphonium bromide) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted phosphonium compounds .
Scientific Research Applications
o-Xylylenebis(triphenylphosphonium bromide) has a broad range of applications in scientific research:
Organic Synthesis: It is used as a catalyst and reagent in various organic reactions, including Wittig reactions and cycloadditions.
Materials Science: It is employed in the synthesis of polymeric materials such as polyurethanes and polycarbonates.
Biochemistry: It is used in the preparation of DNA intercalators and other biologically active compounds.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- p-Xylylenebis(triphenylphosphonium bromide)
- m-Xylylenebis(triphenylphosphonium bromide)
- Benzyltriphenylphosphonium bromide
Uniqueness
o-Xylylenebis(triphenylphosphonium bromide) is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to its isomers and analogs. Its ability to act as both a Lewis acid and an electron transfer agent makes it particularly valuable in various chemical and biochemical applications .
Properties
CAS No. |
1519-46-6 |
---|---|
Molecular Formula |
C44H38P2+2 |
Molecular Weight |
628.7 g/mol |
IUPAC Name |
triphenyl-[[2-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphanium |
InChI |
InChI=1S/C44H38P2/c1-7-23-39(24-8-1)45(40-25-9-2-10-26-40,41-27-11-3-12-28-41)35-37-21-19-20-22-38(37)36-46(42-29-13-4-14-30-42,43-31-15-5-16-32-43)44-33-17-6-18-34-44/h1-34H,35-36H2/q+2 |
InChI Key |
NREIUFSWLHXDSG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC=C2C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-].[Br-] |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC=C2C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Key on ui other cas no. |
1519-46-6 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is o-Xylylenebis(triphenylphosphonium bromide) utilized in organic synthesis?
A1: o-Xylylenebis(triphenylphosphonium bromide) serves as a valuable reagent in organic synthesis, particularly in Wittig reactions. [, ] This compound reacts with aldehydes in the presence of a base to generate new carbon-carbon double bonds. For example, it can be used to synthesize unsymmetrically substituted o-divinylbenzenes by reacting with one equivalent of an aldehyde followed by reaction with formaldehyde. [] Furthermore, it can be transformed into o-xylylenebis(triphenylphosphonium peroxymonosulfate), a mild and selective oxidizing agent for benzylic alcohols and hydroquinones. []
Q2: What are the advantages of using o-xylylenebis(triphenylphosphonium peroxymonosulfate) as an oxidizing agent?
A2: o-Xylylenebis(triphenylphosphonium peroxymonosulfate), easily synthesized from o-Xylylenebis(triphenylphosphonium bromide) and oxone, demonstrates high selectivity in oxidizing benzylic alcohols and hydroquinones under solvent-free conditions. [] This method offers a potentially greener approach compared to traditional oxidation protocols that may require harsh conditions or toxic solvents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.